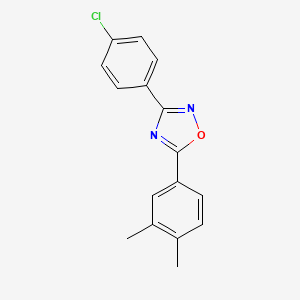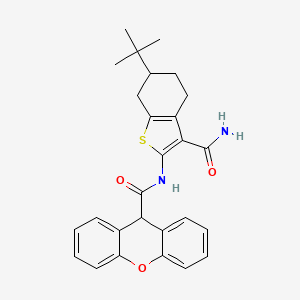![molecular formula C24H25N3O3S B11597086 4-[4-(benzyloxy)phenyl]-1-cyclopentyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11597086.png)
4-[4-(benzyloxy)phenyl]-1-cyclopentyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a benzyloxyphenyl group, a cyclopentyl ring, and a hydroxy group, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a suitable phenyl derivative under basic conditions to form the benzyloxyphenyl intermediate.
Cyclopentylation: The benzyloxyphenyl intermediate is then reacted with cyclopentyl bromide in the presence of a base to introduce the cyclopentyl group.
Formation of the pyrazolo[3,4-e][1,4]thiazepine ring: The cyclopentylated intermediate undergoes cyclization with a thioamide and a hydrazine derivative to form the pyrazolo[3,4-e][1,4]thiazepine ring system.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions, such as the reduction of the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets, such as cyclooxygenases (COXs) and tropomyosin receptor kinases (TRKs).
Chemical Biology: The compound serves as a tool in chemical biology to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It is explored as a lead compound in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
The mechanism of action of 4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. For example:
Cyclooxygenase Inhibition: The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins, thereby exerting anti-inflammatory effects.
TRK Inhibition: It also inhibits tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation.
Vergleich Mit ähnlichen Verbindungen
4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be compared with other similar compounds, such as:
Benzodiazepines: These compounds also contain a seven-membered ring with nitrogen atoms but have different biological activities and applications.
Oxazepines and Thiazepines: These compounds have oxygen and sulfur atoms in the ring, respectively, and exhibit different chemical reactivity and biological properties.
The uniqueness of 4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific combination of functional groups and its potential therapeutic applications.
Eigenschaften
Molekularformel |
C24H25N3O3S |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
1-cyclopentyl-4-(4-phenylmethoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C24H25N3O3S/c28-20-15-31-22(21-23(25-20)27(26-24(21)29)18-8-4-5-9-18)17-10-12-19(13-11-17)30-14-16-6-2-1-3-7-16/h1-3,6-7,10-13,18,22H,4-5,8-9,14-15H2,(H,25,28)(H,26,29) |
InChI-Schlüssel |
JGFIRXFEJDRWCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11597009.png)
![(5Z)-2-(2-methoxyphenyl)-5-[(3-methylthien-2-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597017.png)
![ethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597024.png)

![(4Z)-4-[(2-chlorophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11597037.png)
![methyl 4-({[(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B11597041.png)
![4-[5-(benzylsulfanyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11597050.png)
![prop-2-en-1-yl 2,7-dimethyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597067.png)
![Heptyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B11597076.png)
![Methyl 2-{4-[(ethoxycarbonyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11597094.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11597100.png)

![Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-propyloxolane-3-carboxylate](/img/structure/B11597105.png)
![(2E)-1-cyclopropyl-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}prop-2-en-1-one](/img/structure/B11597106.png)
